3-(3-Bromophenyl)pyridine
Overview
Description
3-(3-Bromophenyl)pyridine is a useful research compound. Its molecular formula is C11H8BrN and its molecular weight is 234.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Density Functional Theory (DFT) Study
A DFT study on a closely related compound, (RS)-(3-bromophenyl)(pyridine-2yl)methanol, provides insights into the theoretical aspects of 3-(3-Bromophenyl)pyridine. This study involved analyzing the molecular electrostatic potential map and frontier orbital gap to understand the active sites of the molecule, which is crucial for its applications in various scientific fields (Trivedi, 2017).
Crystal Structure Analysis
Several studies have examined the crystal structures of compounds similar to this compound. For example, the analysis of 6-(4-bromophenyl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine revealed insights into molecular conformations and intermolecular interactions, which are key for understanding the physical and chemical properties of these compounds (Quiroga et al., 2010).
Antimicrobial Activity
Compounds related to this compound have been studied for their antimicrobial properties. For instance, pyridine chalcones, including variants with bromophenyl groups, showed strong activity against bacteria like Staphylococcus aureus and Escherichia coli, suggesting potential applications in antibacterial treatments (Jasril et al., 2013).
Luminescent Properties
The luminescent properties of certain compounds, such as cyclometalated Pd(II) and Ir(III) 2-(4-bromophenyl)pyridine complexes, have been explored. These complexes exhibit luminescence under UV irradiation, suggesting their potential use in applications like organic light-emitting diodes (OLEDs) (Xu et al., 2014).
Molecular Dynamics and Electrochemical Studies
The interfacial adsorption behavior of new imidazo[4,5-b] pyridine derivatives, which can include bromophenyl groups, has been studied using molecular dynamics and electrochemistry. These studies are vital for understanding the corrosion inhibition properties of such compounds, indicating their potential application in materials science (Saady et al., 2020).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
3-(3-Bromophenyl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in reactions involving aryl halides, such as the Heck reaction and Buchwald-Hartwig coupling . These interactions are crucial for the synthesis of complex organic molecules, which can be used in medicinal chemistry and other fields.
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been studied extensively. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to exhibit antimicrobial activity against microbial strains such as Escherichia coli, Bacillus mycoides, and Candida albicans . These effects are mediated through its interaction with cellular components, leading to changes in cell behavior and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it participates as a substrate in reactions associated with aryl halides, which are essential for the synthesis of various organic compounds . These interactions are critical for understanding the compound’s role in biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . These temporal effects are crucial for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological effects. For example, at high doses, this compound has been observed to exhibit toxic or adverse effects, which are important considerations for its use in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall biochemical processes in which this compound participates . Understanding these metabolic pathways is crucial for elucidating the compound’s role in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors that determine its biological activity. This compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . These interactions are essential for understanding how this compound exerts its effects in vivo.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms are important for understanding how this compound interacts with cellular components and exerts its biological effects.
Properties
IUPAC Name |
3-(3-bromophenyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN/c12-11-5-1-3-9(7-11)10-4-2-6-13-8-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUIVUBQMBPYJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90522347 | |
Record name | 3-(3-Bromophenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90522347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4422-32-6 | |
Record name | 3-(3-Bromophenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90522347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3-Bromophenyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.